1,2,4-Butanetricarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of butanetricarboxylic acid analogues and derivatives involves multiple steps, including the coupling of aldehydes and activated double bonds, as well as microbial and chemical synthesis methods. For example, 1,1,4,4-butanetetracarboxylic acid (BTCA), an analogue of 1,2,4-butanetricarboxylic acid, is synthesized through a series of reactions involving tert-butyl ester intermediates and characterized by NMR and mass spectrometry (Cabaniss et al., 2009). Additionally, microbial synthesis has been explored for the production of 1,2,4-butanetriol, a closely related compound, showcasing the potential for biotechnological routes to similar chemical structures (Niu et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of carboxylic acid groups that contribute to its reactivity and interaction with metals and organic compounds. Studies on the self-assembly and molecular arrays formed by derivatives of butanetricarboxylic acid reveal the importance of hydrogen bonding and the potential for creating layered molecular structures (Armstrong et al., 2002).
Chemical Reactions and Properties
Butanetricarboxylic acid and its analogues participate in various chemical reactions, including esterification and coupling reactions, which are catalyzed by alkaline salts or metal catalysts. For instance, the catalytic action of alkaline salts in reactions between BTCA and cellulose highlights its application in materials science for the modification of cellulose properties (Ji et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives, such as thermal stability and crystalline structure, are influenced by the molecular configuration and interactions between functional groups. Research on metal complexes of butanetricarboxylic acid derivatives shows variations in thermal stability and provides insights into the material's potential applications (Zhang & Qi, 2019).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles and electrophiles, are central to its applications in organic synthesis and polymer chemistry. The ability to form co-crystals and coordination networks with various organic and inorganic compounds further underscores the versatility of butanetricarboxylic acid derivatives in creating complex molecular architectures (Bhogala & Nangia, 2003).
Scientific Research Applications
Bioconversion and Biotechnological Production
- Bioconversion to 1,2,4-Butanetriol : 1,2,4-Butanetriol (BT) is synthesized from D-xylose by engineered Escherichia coli. This process is significant for the production of plasticizers, polymers, cationic lipids, and medical applications (Valdehuesa et al., 2014).
- Production of Energetic Material Precursors : BT, produced from renewable biomass such as xylose, serves as a precursor for energetic materials. Engineered E. coli strains have been optimized for this purpose, showing potential for industrial-scale production (Cao et al., 2015).
Synthesis and Chemical Applications
- Microbial Synthesis for Energetic Materials : Microbial syntheses of 1,2,4-butanetriol offer an alternative to chemical synthesis, useful for producing energetic material precursors. This approach avoids harsh conditions needed in traditional chemical synthesis (Niu et al., 2003).
- Durable Press Finishing of Fabrics : 1,2,3,4-Butanetetracarboxylic acid is utilized for the durable press finishing of silk and other fabrics, improving properties like wrinkle resistance (Yang & Hu, 2006).
Analytical and Environmental Studies
- Trace Analysis in Atmospheric Aerosols : 3-Methyl-1,2,3-butanetricarboxylic acid, a secondary organic aerosol, is used as an emission marker for biogenic monoterpenes. Advanced extraction methods like dispersive liquid–liquid microextraction enhance its trace analysis in atmospheric studies (Azeem et al., 2019).
Nanotechnology and Material Science
- Nanotechnology in Synthetic Chemistry : Nanosized N-sulfonated Brönsted acidic catalysts are used in synthetic chemistry for promoting condensation reactions. These catalysts, derived from butane compounds, show high efficiency and reusability (Goli-Jolodar et al., 2016).
- UV Protective Performance of Fabrics : Derivatives of butanetetracarboxylic acid, like 5-(carbonyloxy succinic)-benzene-1,2,4-tricarboxylic acid, are used to enhance UV protection and anti-wrinkle properties of cotton fabrics (Qi et al., 2016).
Future Directions
Mechanism of Action
Target of Action
1,2,4-Butanetricarboxylic acid, also known as 1,2,4-Tricarboxybutane, is a potential inhibitor of glutamate carboxypeptidase II . This enzyme plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.
Mode of Action
The compound’s mode of action involves the binding of the carboxylate ligands from butane-1,2,4-tricarboxylate (BTC) to the His416 residue of the enzyme E. coli NikA . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of glutamate.
Biochemical Pathways
The inhibition of glutamate carboxypeptidase II by this compound affects the glutamate metabolic pathway . This can lead to changes in the levels of glutamate in the brain, which may have downstream effects on various neurological processes.
Biochemical Analysis
Biochemical Properties
1,2,4-Butanetricarboxylic acid plays a significant role in biochemical reactions, particularly in the binding of nickel ions. It has been observed that Escherichia coli NikA employs His416 residue in conjunction with three carboxylate ligands from this compound to form a tetracoordinate nickel (II) complex . This interaction suggests that this compound may act as a potential inhibitor of glutamate carboxypeptidase II .
Cellular Effects
This compound influences various cellular processes. It has been shown to interact with enzymes and proteins involved in metabolic pathways, affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nickel-binding proteins in Escherichia coli suggests a role in metal ion homeostasis and enzyme regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms complexes with nickel ions, which can inhibit or activate specific enzymes. For example, the binding of this compound to nickel ions in Escherichia coli NikA involves His416 residue and three carboxylate ligands, leading to enzyme inhibition . This interaction highlights the compound’s potential as a modulator of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may influence cellular processes differently . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme regulation. At higher doses, it may cause toxic or adverse effects. Studies on dosage thresholds and toxicity are essential to understand the compound’s safety and efficacy in biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the lysine biosynthesis pathway and pyruvate metabolism . The compound interacts with enzymes such as 2.3.3.14 and 4.2.1.114, influencing metabolic flux and metabolite levels. These interactions highlight the compound’s role in regulating key biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, its interaction with nickel-binding proteins in Escherichia coli suggests a role in metal ion transport and homeostasis .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and enzyme regulation .
properties
IUPAC Name |
butane-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGBRYZYTBQBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278609 | |
Record name | 1,2,4-Butanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923-42-2 | |
Record name | 1,2,4-Butanetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 60127 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 923-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 923-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2,4-Butanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Butanetricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,2,4-Butanetricarboxylic acid in nitrogen fixation?
A1: this compound, specifically its (R)-2-hydroxy derivative known as (R)-homocitrate, plays a crucial role in the biosynthesis of the iron-molybdenum cofactor (FeMo-co) in nitrogenase. [, ] This cofactor is essential for the enzyme's ability to convert atmospheric nitrogen into ammonia, a process vital for life. Studies have shown that the presence of (R)-homocitrate during FeMo-co synthesis directly impacts the enzyme's substrate specificity and catalytic efficiency. [, ] Replacing (R)-homocitrate with analogs during in vitro FeMo-co synthesis leads to altered substrate reduction properties in nitrogenase. [, ] For instance, while (R)-homocitrate-containing nitrogenase efficiently reduces dinitrogen, acetylene, and protons, the enzyme synthesized with homoisocitrate or isocitrate displays high proton reduction activity but fails to reduce dinitrogen or acetylene. []
Q2: How does the structure of this compound influence its activity in FeMo-co synthesis?
A2: Research indicates that the specific arrangement of functional groups within the this compound molecule is critical for its function in FeMo-co synthesis. [] The hydroxyl group, the 1- and 2-carboxyl groups, and the R configuration of the chiral center are essential for synthesizing a catalytically active FeMo-co. [] Modifications to these structural elements can significantly impact the resulting nitrogenase's ability to reduce different substrates, highlighting the structure-activity relationship.
Q3: Beyond nitrogen fixation, are there other biological roles associated with this compound derivatives?
A3: Yes, research suggests that derivatives of this compound are involved in other metabolic pathways. For example, (-)-threo-isohomocitrate, a stereoisomer of homocitrate, participates in 7-mercaptoheptanoic acid biosynthesis, a component of the coenzyme B in methanoarchaea. [] This finding points towards a broader biological significance of this compound class.
Q4: Are there environmental concerns associated with this compound derivatives like phosphonates?
A5: Phosphonates, a class of organophosphorus compounds structurally related to this compound, are widely used in industrial applications. [] Due to their resistance to biodegradation, concerns exist regarding their potential contribution to eutrophication and toxicity in aquatic environments. [] Research is ongoing to develop efficient methods for removing phosphonates from industrial wastewater to minimize their environmental impact. []
Q5: Can you elaborate on the analytical techniques used to study this compound and its derivatives?
A5: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:
- Chromatographic techniques: Paper and column chromatography have been used to isolate and identify homocitrate. []
- Spectroscopic methods: Infrared spectroscopy plays a crucial role in structural elucidation, as demonstrated by comparing the spectra of isolated and synthetic cis-homoaconitic acid. []
- Chemical degradation and analysis: Confirmation of the chemical structure can involve degradation into smaller identifiable molecules, such as the oxidation of homocitrate into glyoxylic and α-ketoglutaric acids. []
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